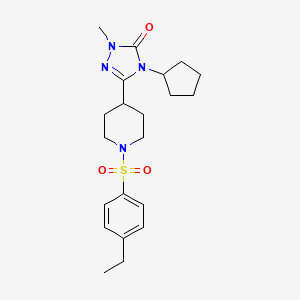![molecular formula C16H21N3O3 B11114700 N-(propan-2-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11114700.png)
N-(propan-2-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(propan-2-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(propan-2-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Etherification: The oxadiazole derivative is then reacted with a phenol derivative to form the phenoxy group.
Acetamide formation: Finally, the phenoxy derivative is reacted with an isopropylamine to form the acetamide group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl groups, leading to the formation of alcohols or ketones.
Reduction: Reduction reactions can target the oxadiazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The phenoxy group can participate in substitution reactions, where the phenyl ring can be modified with various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents.
Major Products:
Oxidation: Formation of isopropyl alcohol or acetone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its potential as a ligand in coordination chemistry.
Biology:
- Investigated for its antimicrobial and antifungal properties.
- Potential use as a bioactive compound in drug discovery.
Medicine:
- Explored for its potential as an anti-inflammatory or analgesic agent.
- Studied for its effects on various biological pathways and targets.
Industry:
- Potential use in the development of new materials with specific properties.
- Studied for its role in catalysis and other industrial processes.
Mechanism of Action
The mechanism of action of N-(propan-2-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenoxy group can enhance the compound’s binding affinity to its targets, while the acetamide group can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
N-(propan-2-yl)-2-{4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]phenoxy}acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
N-(propan-2-yl)-2-{4-[3-(propan-2-yl)-1,2,4-triazol-5-yl]phenoxy}acetamide: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness:
- The presence of the oxadiazole ring in N-(propan-2-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide imparts unique electronic and steric properties, which can influence its biological activity and chemical reactivity.
- The combination of the phenoxy and acetamide groups can enhance the compound’s overall stability and solubility, making it a versatile molecule for various applications.
Properties
Molecular Formula |
C16H21N3O3 |
|---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
N-propan-2-yl-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C16H21N3O3/c1-10(2)15-18-16(22-19-15)12-5-7-13(8-6-12)21-9-14(20)17-11(3)4/h5-8,10-11H,9H2,1-4H3,(H,17,20) |
InChI Key |
DDDQLVSUZCWSBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(N'-Cyclododecylidenehydrazinecarbonyl)methyl]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B11114617.png)
![3-(4-chlorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B11114619.png)
![diethyl[2-(imino-kappaN)-N-phenylpyridine-1(2H)-carboxamidato-kappaN~1~]boron](/img/structure/B11114624.png)

![Propyl [1-(3,5-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B11114652.png)
![N'-[(2E)-2-Pentanylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11114657.png)
![2-cyano-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11114664.png)
![2-{[(3-{5-[(2-carboxyphenyl)carbamoyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl)carbonyl]amino}benzoic acid](/img/structure/B11114676.png)
![5-({6-Tert-butyl-3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid](/img/structure/B11114690.png)
![N'-[(E)-(4-bromophenyl)methylidene]-3-methylbenzohydrazide](/img/structure/B11114698.png)
![Benzamide, 2-chloro-N-[2-(4-chloro-2-nitrophenylamino)-1-methylethyl]-4,5-difluoro-](/img/structure/B11114708.png)

methanone](/img/structure/B11114724.png)
![N-[2-(4-methoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11114728.png)
